N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate
Overview
Description
“N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate” appears to be a complex organic compound. It contains a pyrrolidin-2-ylmethyl group, a trifluoromethyl group, and an aniline group1. However, no specific description or details about this compound were found in the search results12.
Synthesis Analysis
While there’s no specific synthesis method for the requested compound, there are methods for synthesizing similar compounds. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols1.Molecular Structure Analysis
The molecular structure of the compound could not be found. However, the compound likely contains a pyrrolidine ring, a trifluoromethyl group, and an aniline group based on its name12.Chemical Reactions Analysis
No specific chemical reactions involving the compound were found. However, similar compounds have been involved in various reactions. For example, a green and efficient reaction route for the synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters and primary amines has been developed3.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound could not be found. However, similar compounds have been analyzed for properties such as boiling point, melting point, density, molecular formula, and molecular weight25.
Scientific Research Applications
Coordination Chemistry and Ligand Behavior
Research on similar compounds like 2,6-diisopropyl-N-[(S)-pyrrolidin-2-ylmethyl]aniline has shown their use in coordination chemistry. These compounds can form square-planar coordination complexes with metals like palladium, potentially useful in catalysis or material science (Nayab, Lee, & Jeong, 2013).
N,N,4-Tris(pyridin-2-ylmethyl)aniline, a compound with a similar structure, was synthesized for coordination chemistry applications. This ligand showed flexibility in forming various metal complexes, indicating the potential of similar compounds in the development of diverse molecular structures (Almesaker, Bourne, Ramon, Scott, & Strauss, 2007).
Catalysis
- Derivatives of (S)-N-(pyrrolidin-2-ylmethyl)aniline have been used to synthesize new chiral phosphorous triamides for application in asymmetric catalysis, demonstrating the potential of similar compounds in enhancing the efficiency and selectivity of chemical reactions (Barta, Hölscher, Franciò, & Leitner, 2009).
Photocaging and Metal Ion Release
- Compounds like N-[2-(pyridine-2-yl)ethyl]-N-(pyridine-2-ylmethyl)aniline have been studied for their role in photocaged complexes, indicating the potential of similar aniline derivatives in controlled release applications (Gwizdala, Singh, Friss, MacDonald, & Burdette, 2012).
Material Science
- Research on polyaniline and polypyrrole, related to aniline and pyrrole derivatives, suggests the relevance of N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate in conducting polymer development, potentially useful in electronics and energy storage (Blinova, Stejskal, Trchová, Prokeš, & Omastová, 2007).
Future Directions
The future directions for the study of this compound are not clear due to the lack of specific information. However, the synthesis and study of similar compounds continue to be an active area of research13.
Please note that this information is based on the search results and may not be completely accurate or comprehensive. For more detailed and specific information, further research or consultation with a chemistry professional may be necessary.
properties
IUPAC Name |
oxalic acid;N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2C2H2O4/c13-12(14,15)9-3-1-4-10(7-9)17-8-11-5-2-6-16-11;2*3-1(4)2(5)6/h1,3-4,7,11,16-17H,2,5-6,8H2;2*(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHINRRUMMOKCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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